molecular formula C24H15Cl2F5N4O4 B12365807 Hsd17B13-IN-63

Hsd17B13-IN-63

Cat. No.: B12365807
M. Wt: 589.3 g/mol
InChI Key: XBVFJWTULVQMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Hsd17B13-IN-63 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Hsd17B13-IN-63 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Hsd17B13-IN-63 has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Hsd17B13-IN-63 is unique compared to other inhibitors of hydroxysteroid 17-beta-dehydrogenase 13 due to its high potency and specificity. Similar compounds include:

This compound stands out due to its high specificity for hydroxysteroid 17-beta-dehydrogenase 13 and its potential therapeutic applications in liver diseases .

Properties

Molecular Formula

C24H15Cl2F5N4O4

Molecular Weight

589.3 g/mol

IUPAC Name

4,6-dichloro-N-[2-(difluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-5-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C24H15Cl2F5N4O4/c1-10-6-7-13(33-22(37)14-8-12(25)18(36)19(26)32-14)16-17(10)34-21(20(27)28)35(23(16)38)9-11-4-2-3-5-15(11)39-24(29,30)31/h2-8,20,36H,9H2,1H3,(H,33,37)

InChI Key

XBVFJWTULVQMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.